4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride
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Overview
Description
4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride is a chemical compound with the molecular formula C17H27NOClH It is a benzylamine derivative, characterized by the presence of allyloxy, N-methyl, and dipropyl groups attached to the benzylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
N-Methylation: The methylation of the nitrogen atom in the benzylamine structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyloxy and dipropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyloxy-3,5-dipropyl-N-methylbenzamide
- 4-Allyloxy-3,5-dipropylbenzylamine
- 4-Allyloxy-N-methylbenzylamine
Uniqueness
4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride is unique due to its specific combination of allyloxy, N-methyl, and dipropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7192-52-1 |
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Molecular Formula |
C17H28ClNO |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
methyl-[(4-prop-2-enoxy-3,5-dipropylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-5-8-15-11-14(13-18-4)12-16(9-6-2)17(15)19-10-7-3;/h7,11-12,18H,3,5-6,8-10,13H2,1-2,4H3;1H |
InChI Key |
FAJAYZXYJIEOLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C[NH2+]C.[Cl-] |
Origin of Product |
United States |
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